Thalidomide-5'-O-C5-OH
Description
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)20(17(12)24)14-6-7-15(22)19-16(14)23/h4-5,10,14,21H,1-3,6-9H2,(H,19,22,23) |
InChI Key |
UXKCPXAFSMUXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Background of Thalidomide Derivatives
Thalidomide and its derivatives are typically synthesized via condensation reactions involving phthalic anhydride derivatives and amino acids such as L-glutamine or L-glutamic acid. The key step is the formation of the glutarimide ring fused to the phthalimide moiety, which is then functionalized to yield various derivatives including hydroxylated forms.
Classical Synthesis Routes
- Celgene Corporation’s original method involved a three-step sequence starting from L-glutamic acid, generating N-carbethoxyphthalimide intermediates, followed by cyclization to thalidomide. This method yielded approximately 31% of the S-enantiomer of thalidomide.
- A more efficient two-step synthesis uses L-glutamine directly with N-carbethoxyphthalimide or phthalic anhydride derivatives, achieving yields of 85–93% with 99% purity.
Preparation Methods Specific to Thalidomide-5'-O-C5-OH
While explicit detailed procedures for this compound are scarce, the preparation methods of related hydroxylated thalidomide derivatives, including 5-hydroxythalidomide and its conjugates, provide valuable insights. The hydroxylation at the 5' position and the addition of the C5-OH side chain typically involve enzymatic or chemical oxidation steps post-synthesis of the thalidomide core.
Synthesis of Thalidomide Derivatives via Phthalic Anhydride and Glutamine
A patented method (CN1405166A) describes the preparation of thalidomide derivatives by reacting tetrahydrophthalic anhydride (or substituted phthalic anhydrides) with glutamine under controlled heating and vacuum conditions. This method can be adapted to synthesize hydroxylated derivatives by selecting appropriate substituted anhydrides or by post-synthetic modification.
Process Summary from CN1405166A Patent:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mix tetrahydrophthalic anhydride (or substituted) with glutamine | 120–150 °C, stirring, 20–40 min | Molar ratio anhydride to glutamine: 1–5 times by weight |
| 2 | Gradual heating | 160–220 °C under vacuum, 2–20 hours | Promotes cyclization and dehydration |
| 3 | Dissolution and purification | Add 1,4-dioxane, heat and stir; evaporate dioxane under vacuum | Followed by acetone washing, filtration, water washing |
| 4 | Drying | Vacuum drying | Yields white solid thalidomide derivative |
This process has been successfully used to prepare various derivatives with substituents such as methyl, ethyl, methoxy, halogens, and nitro groups. The reaction conditions can be tuned to favor hydroxylated derivatives by selecting appropriate starting materials or by subsequent oxidation.
Hydroxylation and Formation of 5'-O-C5-OH Side Chain
- The 5'-hydroxylation of thalidomide is primarily catalyzed by cytochrome P450 enzymes in human liver microsomes, as demonstrated in humanized mouse models.
- Chemical synthesis of 5'-hydroxy derivatives can be achieved by selective oxidation using reagents or catalysts capable of hydroxylating the phthalimide ring or the glutarimide side chain.
- The formation of the 5'-O-C5-OH moiety involves the introduction of a hydroxylated pentyl chain (C5-OH) at the 5' position, which can be achieved via nucleophilic substitution or esterification reactions on pre-functionalized thalidomide intermediates.
Physiologically Based Pharmacokinetic (PBPK) Modeling and Metabolite Simulation
Studies using humanized TK-NOG mice have shown that 5-hydroxythalidomide and its glutathione conjugates are formed in vivo, indicating enzymatic hydroxylation pathways that can be mimicked or harnessed in vitro for synthesis. This supports the feasibility of producing hydroxylated derivatives like this compound through biotransformation or chemoenzymatic methods.
Comparative Table of Preparation Parameters for Thalidomide and Hydroxylated Derivatives
| Parameter | Classical Celgene Method | Patented Vacuum Heating Method (CN1405166A) | Direct One-Step Synthesis (Recent) | Hydroxylation/Post-Modification |
|---|---|---|---|---|
| Starting Materials | L-glutamic acid, N-carbethoxyphthalimide | Tetrahydrophthalic anhydride, glutamine | Phthalic anhydride, glutamine, toluene | Thalidomide or derivatives |
| Temperature | ~115 °C (multiple steps) | 120–220 °C (gradual) under vacuum | ~110 °C reflux for 9 hours | Variable, often mild oxidation conditions |
| Reaction Time | Several hours, multi-step | 2–20 hours vacuum heating | 9 hours reflux | Minutes to hours depending on method |
| Yield | ~31% (S-enantiomer) | 35–44% for derivatives | 85–93% (high purity) | Dependent on oxidation efficiency |
| Purification | Multiple steps | Solvent washes (1,4-dioxane, acetone), filtration | Vacuum filtration | Chromatography or recrystallization |
| Notes | Multi-step, moderate yield | Vacuum facilitates cyclization and dehydration | Simplified, higher yield | Requires selective oxidation or enzymatic step |
Research Findings and Optimization Notes
- Optimization of solvent types, reactant ratios, and reaction temperatures significantly affects yield and purity.
- Vacuum conditions during heating improve dehydration and cyclization efficiency, critical for ring closure in thalidomide derivatives.
- Enzymatic hydroxylation in humanized liver models confirms the biological feasibility of 5'-hydroxylation and supports chemoenzymatic synthesis routes.
- The use of substituted phthalic anhydrides allows direct incorporation of functional groups that can mimic or facilitate hydroxylation at the 5' position.
Chemical Reactions Analysis
Thalidomide-5’-O-C5-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or acids. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thalidomide-5’-O-C5-OH has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on thalidomide’s properties.
Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.
Mechanism of Action
Thalidomide-5’-O-C5-OH exerts its effects by binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins involved in cell proliferation and immune responses . The compound’s anti-angiogenic and immunomodulatory effects are mediated through the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha and vascular endothelial growth factor .
Comparison with Similar Compounds
Structural Features and Modifications
The table below summarizes key structural and physicochemical differences between Thalidomide-5'-O-C5-OH and its analogues:
| Compound Name | Modification Site | Functional Group | Molecular Weight (g/mol) | Purity | Primary Application |
|---|---|---|---|---|---|
| This compound | 5'-glutarimide | -O-pentyl hydroxyl | 360.36 | 95–98% | PROTACs (CRBN recruitment) |
| Thalidomide-5-O-CH₂-COOH | 5-phthalimide | -O-CH₂-COOH | 337.31 | 98% | Immunomodulation research |
| Thalidomide-5-NH₂-CH₂-COOH | 5-phthalimide | -NH₂-CH₂-COOH | 331.28 | 98% | Trk kinase inhibition |
| Thalidomide-O-C5-acid | 4'-glutarimide | -O-pentyl carboxylic acid | 388.37 | 95%+ | PROTAC linker development |
| Thalidomide-5'-C3-PEG3-OH | 5'-glutarimide | -C3-PEG3-OH | 448.47 | ≥95% | Targeted protein degradation |
Key Observations :
- Positional Isomerism: Modifications at the 5-phthalimide vs. 5'-glutarimide rings critically influence target specificity. For example, 5'-substituted derivatives (e.g., this compound) are optimized for CRBN binding in PROTACs, while 5-substituted variants (e.g., Thalidomide-5-O-CH₂-COOH) may retain immunomodulatory properties .
- Linker Design : The hydroxylated pentyl chain in this compound provides a balance of hydrophilicity and flexibility for PROTAC linker design, whereas PEGylated derivatives (e.g., Thalidomide-5'-C3-PEG3-OH) enhance solubility and spacer length .
Purity and Commercial Availability
- This compound is available in quantities ranging from 1 mg to 5 mg, comparable to analogues like Thalidomide-O-C5-acid (95%+ purity) and Thalidomide-5-PEG4-NH₂ hydrochloride (≥95% purity) .
- Derivatives with carboxylic acid termini (e.g., Thalidomide-O-C5-acid) are preferred for conjugation via amide bonds, while hydroxylated variants (e.g., this compound) facilitate ether-based linkages .
Critical Considerations
- Lack of Clinical Data : Most thalidomide derivatives, including this compound, lack reported clinical trials, underscoring their current status as research tools rather than therapeutic agents .
- Structural Optimization: Minor alterations in linker length (e.g., C3 vs. C5 chains) or terminal groups (-OH vs. -COOH) can significantly alter PROTAC efficiency and target engagement .
Biological Activity
Thalidomide-5'-O-C5-OH is a derivative of thalidomide, a compound initially developed as a sedative but later recognized for its immunomodulatory properties and teratogenic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a hydroxyl group at the 5' position of the glutarimide ring, which significantly alters its biological properties compared to its parent compound. This modification enhances its potential for targeted protein degradation, making it a valuable compound in medicinal chemistry and pharmacology.
The primary mechanism of action for this compound involves its binding to cereblon (CRBN) , a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific proteins involved in cell proliferation and immune responses, thereby modulating immune activity and exerting anti-inflammatory effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Immunomodulation : It enhances T-cell proliferation and increases cytokine production, particularly interleukin-2, contributing to its immunomodulatory properties.
- Anti-Angiogenesis : Studies have shown that this compound possesses moderate antiangiogenic activity. This is particularly relevant in cancer treatment, where inhibiting blood vessel formation can reduce tumor growth .
- Therapeutic Applications : The compound is being explored for its potential in treating various conditions including cancers (e.g., multiple myeloma), inflammatory diseases, and autoimmune disorders.
Comparative Analysis with Other Thalidomide Derivatives
The following table summarizes the structural features and unique properties of various thalidomide derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thalidomide | Parent compound, no hydroxyl group | Known teratogen; used for multiple myeloma |
| 5-Hydroxythalidomide | Hydroxylated at 5-position | Exhibits moderate antiangiogenic activity |
| 4-Aminothalidomide | Amino group substitution | Enhanced anti-inflammatory properties |
| Thalidomide-5'-O-C4-NH2 | Hydroxylated with an amine group | Functions as a cereblon ligand |
| This compound | Hydroxylated at 5' position | Modulates immune responses; inhibits angiogenesis |
Case Studies and Research Findings
- Angiogenesis Inhibition : In a study utilizing rat aortic ring assays, this compound demonstrated significant inhibition of angiogenesis at high concentrations. This property is critical in cancer therapy where tumor vascularization is a key factor in tumor growth .
- Immune Response Modulation : Clinical trials have shown that Thalidomide derivatives can lead to varying response rates in conditions such as graft-versus-host disease (GVHD). For instance, one trial indicated a response rate between 20% to 79% depending on dosage, highlighting the compound's potential in managing immune-mediated conditions .
- Applications in Cancer Treatment : The efficacy of Thalidomide derivatives in treating multiple myeloma has been well documented. This compound's ability to enhance immune responses while inhibiting angiogenesis positions it as a promising candidate for further clinical development .
Q & A
Q. What are the primary metabolic pathways of Thalidomide-5'-O-C5-OH, and how do they influence its pharmacological activity?
this compound is metabolized via cytochrome P450 3A enzymes, particularly in the liver, leading to hydroxylated derivatives. These metabolites may exhibit altered bioactivity compared to the parent compound. For instance, 5'-OH-thalidomide (a related metabolite) demonstrated antiangiogenic activity in rat models but lacked efficacy in human saphenous vein assays, highlighting species-specific metabolic activation . Researchers should validate metabolic stability using human liver microsomes and cross-species comparisons to assess translational relevance.
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
Synthesis involves hydroxylation of the glutarimide ring under controlled conditions, followed by purification via acetonitrile-based sonication and chromatography (e.g., HPLC). Purity assessment should adhere to USP standards, including uniformity of dosage units and internal standardization with phosphoric acid . Structural confirmation requires NMR and mass spectrometry, with stability testing under refrigerated conditions (2–8°C) to prevent degradation .
Q. How does the introduction of a carboxyl group (e.g., -CH₂COOH) affect the physicochemical properties of thalidomide derivatives like this compound?
Carboxylation improves aqueous solubility and enables conjugation with carriers (e.g., PEG or nanoparticles) for targeted delivery. This modification facilitates esterification or amidation reactions, enhancing pharmacokinetic profiles. However, researchers must monitor pH-dependent solubility changes and potential aggregation in biological matrices .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Strict adherence to developmental toxicity guidelines (ICH S5(R3)) is critical due to thalidomide’s teratogenic legacy. Use closed-system handling, double-gloving, and environmental monitoring. Toxicity screening should include embryonic stem cell assays and in vivo models to assess off-target effects .
Q. How can researchers ensure reproducibility in studies involving this compound?
Document batch-specific purity, storage conditions, and solvent systems. Follow CONSORT-EHEALTH guidelines for transparent reporting, including raw data archiving, algorithm flowcharts, and version-controlled intervention protocols. Cross-validate results with independent assays (e.g., rat aortic ring and human vein models) .
Advanced Research Questions
Q. How can discrepancies in antiangiogenic activity between rodent and human models be resolved for this compound?
Species-specific cytochrome P450 activity may explain divergent results. To address this, use humanized liver mouse models or primary human endothelial cells. Parallel metabolite profiling (e.g., LC-MS/MS) in both systems can identify bioactivation disparities. If human activity is absent, consider structural optimization or combination therapies .
Q. What strategies optimize the integration of this compound into PROTACs (Proteolysis-Targeting Chimeras)?
Leverage its E3 ligase-binding capacity by conjugating it to target-specific ligands via flexible linkers (e.g., PEG₄). Validate ternary complex formation using surface plasmon resonance (SPR) and cellular degradation assays (e.g., Western blot for target protein turnover). Monitor off-target degradation via proteome-wide profiling .
Q. How should contradictory data on metabolite efficacy be analyzed in preclinical studies?
Apply contradiction analysis frameworks from qualitative research:
- Triangulate results across multiple assays (e.g., tube formation, microvascular density, and plasma cell counts).
- Use Kaplan-Meier survival curves to correlate metabolite levels with event-free survival in xenograft models.
- Perform sensitivity analyses to isolate confounding variables (e.g., dosing schedules, metabolite stability) .
Q. What computational tools are effective in predicting the binding affinity of this compound to cereblon (CRBN)?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with CRBN’s hydrophobic pocket. Validate predictions with SPR or isothermal titration calorimetry (ITC). Compare results with known CRBN binders (e.g., lenalidomide) to infer structure-activity relationships .
Q. How can researchers design robust dose-escalation studies for this compound while minimizing toxicity risks?
Adopt a modified 3+3 design with pharmacodynamic endpoints (e.g., serum paraprotein reduction ≥25%). Use Bayesian adaptive trials to adjust dosing based on real-time toxicity data (e.g., neuropathy or thrombocytopenia). Predefine stopping rules using Simon’s two-stage criteria for efficacy-toxicity trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
